N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide, commonly referred to as ERK-IN-3 or ASN007, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These kinases are integral components of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating various cellular processes such as proliferation, differentiation, and survival. The compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells that depend on the MAPK pathway for survival .
The synthesis of ERK-IN-3 involves several steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity. In laboratory settings, these conditions are meticulously controlled to ensure reproducibility and efficiency in synthesis.
For industrial-scale production, laboratory synthesis methods are scaled up while maintaining quality control. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency. Quality assurance measures, including chromatography and spectroscopy, are utilized to confirm that the final product meets required specifications.
The molecular formula of ERK-IN-3 is , with a molecular weight of 473.9 g/mol. The compound's structure features several notable components:
Property | Data |
---|---|
Molecular Formula | C22H25ClFN7O2 |
Molecular Weight | 473.9 g/mol |
IUPAC Name | N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
InChI Key | PWHIUQBBGPGFFV-UHFFFAOYSA-N |
The structural complexity of ERK-IN-3 includes multiple functional groups that contribute to its biological activity .
ERK-IN-3 can undergo various chemical reactions, including:
Common reagents used in reactions involving ERK-IN-3 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions—temperature, pH, and solvent choice—are carefully controlled to optimize outcomes.
These reactions can yield various derivatives of ERK-IN-3 with modified functional groups that may exhibit enhanced biological activity or selectivity against different targets.
ERK-IN-3 functions primarily as an inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). By inhibiting these kinases, the compound disrupts the MAPK signaling pathway, which is often upregulated in cancer cells. This disruption can lead to decreased cell proliferation and increased apoptosis in cancerous tissues that rely on this pathway for growth and survival .
ERK-IN-3 is characterized by its solid state at room temperature, with specific melting points dependent on its crystalline form.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on its formulation. Its solubility profile indicates it is soluble in organic solvents but may have limited solubility in water.
Relevant data about its solubility, stability, and reactivity contribute to understanding its practical applications in pharmaceutical formulations .
ERK-IN-3 is primarily investigated for its potential use in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth. Preclinical studies suggest it may be effective against various cancer types that exhibit aberrant MAPK pathway activation . Further research is ongoing to explore its efficacy in clinical settings and potential combinations with other therapeutic agents.
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2